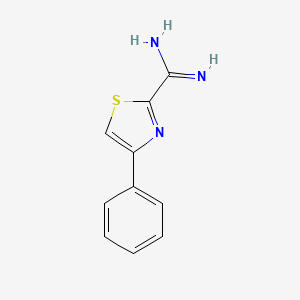![molecular formula C48H30 B12950977 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene CAS No. 164025-88-1](/img/structure/B12950977.png)
1,3,5-Tris[4-(phenylethynyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl is a complex organic compound known for its unique structural properties. This compound features multiple phenylethynyl groups attached to a terphenyl core, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl typically involves multiple steps, including the formation of the terphenyl core and subsequent attachment of phenylethynyl groups. Common synthetic routes may involve:
Formation of Terphenyl Core: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Attachment of Phenylethynyl Groups: This step often involves Sonogashira coupling reactions, where phenylacetylene reacts with the terphenyl core in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of phenylethane derivatives.
Substitution: Formation of halogenated terphenyl compounds.
Applications De Recherche Scientifique
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl exerts its effects depends on its application. In organic electronics, for example, the compound’s conjugated system allows for efficient charge transport. In biological systems, its interactions with proteins or nucleic acids could be mediated by π-π stacking interactions and hydrophobic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Similar in having multiple phenyl groups and used in organic electronics.
4,4’-Methylenebis(phenyl isocyanate): Another compound with multiple phenyl groups, used in polymer production.
Uniqueness
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl is unique due to its multiple phenylethynyl groups attached to a terphenyl core, which provides a high degree of conjugation and rigidity. This makes it particularly useful in applications requiring stable, conjugated systems, such as organic semiconductors and advanced materials.
Propriétés
Numéro CAS |
164025-88-1 |
|---|---|
Formule moléculaire |
C48H30 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
1,3,5-tris[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C48H30/c1-4-10-37(11-5-1)16-19-40-22-28-43(29-23-40)46-34-47(44-30-24-41(25-31-44)20-17-38-12-6-2-7-13-38)36-48(35-46)45-32-26-42(27-33-45)21-18-39-14-8-3-9-15-39/h1-15,22-36H |
Clé InChI |
OLHPWSBJPACORD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=CC=C5)C6=CC=C(C=C6)C#CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)

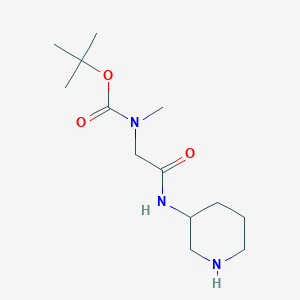
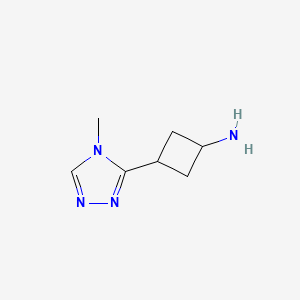

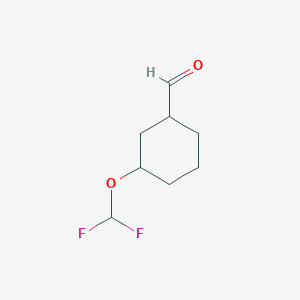
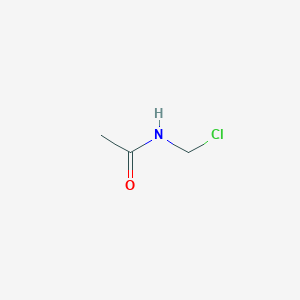
![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)

![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)
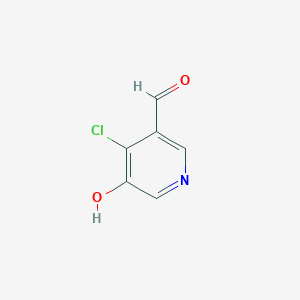
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
